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Compound of Interest

Compound Name: 5-Methoxy-1H-indol-7-amine

Cat. No.: B081735

Disclaimer: Spectroscopic data for the specific compound 5-Methoxy-1H-indol-7-amine is not
readily available in public databases. This guide provides a detailed overview of the expected
spectroscopic characteristics based on the analysis of the closely related compound, 5-
Methoxy-1H-indole, and outlines general experimental protocols for acquiring such data. This
information is intended to serve as a reference for researchers, scientists, and professionals in
drug development.

Introduction to Spectroscopic Analysis of Indole
Derivatives

Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural
products and forming the core scaffold of many pharmaceutical agents. Spectroscopic
techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS) are indispensable tools for the structural elucidation and
characterization of these molecules. This guide focuses on the anticipated spectroscopic data
for 5-Methoxy-1H-indol-7-amine by examining the available data for 5-Methoxy-1H-indole and
providing generalized experimental methodologies.

Spectroscopic Data of 5-Methoxy-1H-indole
(lllustrative Example)

The following tables summarize the available spectroscopic data for 5-Methoxy-1H-indole,
which serves as a structural analogue to predict the spectral features of 5-Methoxy-1H-indol-
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7-amine. The addition of a primary amine group at the C7 position would be expected to
introduce characteristic N-H signals in both NMR and IR spectra and alter the chemical shifts of
the aromatic protons and carbons, particularly H-6 and C-7.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

IH NMR (Proton NMR) Data of 5-Methoxy-1H-indole

Chemical Shift () L Coupling Constant .
Multiplicity Assignment
ppm (9) Hz
Not available in Aromatic Protons (H-
tabulated format 2, H-3, H-4, H-6, H-7)
Not available in ) Methoxy Protons (-
Singlet -
tabulated format OCHs3)

Not available in _
Broad Singlet - Indole N-H
tabulated format

13C NMR (Carbon-13 NMR) Data of 5-Methoxy-1H-indole

Chemical Shift (6) ppm Assignment
Not available in tabulated format C-2

Not available in tabulated format C-3

Not available in tabulated format C-3a

Not available in tabulated format C-4

Not available in tabulated format C-5

Not available in tabulated format C-6

Not available in tabulated format C-7

Not available in tabulated format C-7a

Not available in tabulated format -OCHs
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Note: Specific, verified peak lists for *H and 3C NMR of 5-Methoxy-1H-indole are not

consistently available across public databases. The expected spectrum would show signals

corresponding to the indole ring protons and carbons, as well as the methoxy group.

Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands for 5-Methoxy-1H-indole

Wavenumber (cm—?)

Intensity

Assignment

~3400 Medium, Sharp N-H Stretch (Indole)
~3100-3000 Medium Aromatic C-H Stretch
~2950-2850 Medium Aliphatic C-H Stretch (-OCHs3)
~1620-1450 Medium-Strong C=C Aromatic Ring Stretch
~1220 Strong Aryl-O Stretch (Asymmetric)
~1030 Strong Aryl-O Stretch (Symmetric)

For 5-Methoxy-1H-indol-7-amine, additional peaks would be expected for the amine group:

e ~3500-3300 cm~1: Two bands for the N-H stretch of a primary amine.

e ~1650-1580 cm~!: A band for the N-H bend.

Mass Spectrometry (MS) Data

Mass Spectrometry Data for 5-Methoxy-1H-indole

m/z Relative Intensity Assignment

147 High Molecular lon [M]*
132 High [M - CHs]*

104 Medium [M - CHs - COJ*
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The molecular weight of 5-Methoxy-1H-indol-7-amine is 162.19 g/mol . The mass spectrum
would be expected to show a molecular ion peak at m/z 162. Fragmentation patterns would
likely involve the loss of the methoxy group and rearrangements of the indole core.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic
data for novel or uncharacterized aromatic amines like 5-Methoxy-1H-indol-7-amine.

NMR Spectroscopy

Sample Preparation:

e Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds, CDCls, or Methanol-d4) in a clean, dry 5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
IH NMR Acquisition:
o Spectrometer: 400 MHz or higher field NMR spectrometer.

o Parameters: A standard one-dimensional proton experiment is typically sufficient. Typical
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation
delay of 1-5 seconds, and an accumulation of 16-64 scans.

o Referencing: The spectrum is referenced to the residual solvent peak or an internal standard
like tetramethylsilane (TMS).

13C NMR Acquisition:
e Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

o Parameters: A standard proton-decoupled 3C experiment is used. Typical parameters
include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-5
seconds, and an accumulation of 1024-4096 scans to achieve adequate signal-to-noise.

o Referencing: The spectrum is referenced to the solvent peak.
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IR Spectroscopy

Thin Solid Film Method:

o Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile
solvent like methylene chloride or acetone.[1]

o Drop the resulting solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).[1]
» Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.[1]

o Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the
spectrum.[1]

e A background spectrum of the clean, empty salt plate should be taken prior to the sample

measurement.
Attenuated Total Reflectance (ATR) Method for Solids:

Run a background spectrum without any sample on the ATR crystal.

e Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete
coverage.

o Apply pressure using the clamp to ensure good contact between the sample and the crystal.

e Acquire the sample spectrum. Typical scan settings are a resolution of 4 or 8 cm~* over a
range of 4000-650 cm~2, with 45-100 scans accumulated.

Mass Spectrometry

Electron lonization (El) Mass Spectrometry:

o Sample Introduction: For a volatile and thermally stable solid, a direct insertion probe is
commonly used. A small amount of the sample is placed in a capillary tube at the end of the
probe.
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« lonization: The probe is inserted into the high-vacuum source of the mass spectrometer and
heated to vaporize the sample. The gaseous molecules are then bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3]

o Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.qg.,
guadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and a mass spectrum representing the relative
abundance of each ion is generated.[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a novel chemical compound.
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General Workflow for Spectroscopic Analysis

Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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